molecular formula C11H8O5 B1242928 (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid

Cat. No. B1242928
M. Wt: 220.18 g/mol
InChI Key: APKXMKWCGDBYNV-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid is the (Z)-isomer of 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid. It is a conjugate acid of a (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-).

Scientific Research Applications

Enzyme Inhibition and Neuroprotective Potential

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid and its related compounds have been researched as potent inhibitors of the enzyme kynurenine-3-hydroxylase. This inhibition is significant due to the enzyme's role in neurodegenerative diseases. Some compounds in this category have demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, which is pertinent in neuroprotective strategies (Drysdale et al., 2000).

DNA Binding and Antitumor Activity

Research has also focused on the interaction of these compounds with DNA, particularly their ability to intercalate with DNA structures. This interaction is crucial in the context of developing antitumor agents. Notably, some derivatives have shown promising results in binding to DNA and exhibiting antitumor activities, making them potential candidates for cancer therapy (Arshad et al., 2013).

Synthesis of Biologically Active Compounds

Derivatives of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid are valuable as building blocks in synthesizing various biologically active compounds. Efficient protocols for synthesizing these building blocks, utilizing methodologies like microwave assistance and ytterbium triflate catalysis, have been developed. These methods facilitate the preparation of target acids, which are integral in the synthesis of bioactive molecules (Tolstoluzhsky et al., 2008).

Metal Complex Formation and Magnetic Properties

Another area of research involves forming complexes with transition metal ions using (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid derivatives. These complexes have been characterized for their thermal and magnetic properties, contributing to our understanding of their potential applications in materials science (Ferenc et al., 2017).

Luminescence Studies in Lanthanide Complexes

The compound and its analogs have been studied for their role in enhancing the luminescence of lanthanide complexes. This research is important for developing new materials with specific optical properties, useful in various applications like sensing and imaging (Duan et al., 2008).

properties

Product Name

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-[(Z)-3-carboxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5-

InChI Key

APKXMKWCGDBYNV-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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